molecular formula C18H12F3NO3 B13185365 8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13185365
M. Wt: 347.3 g/mol
InChI Key: DBLZGKOVZMPOGC-UHFFFAOYSA-N
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Description

8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a trifluoromethyl group, and a carboxylic acid group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the carboxylation of the quinoline ring.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methoxybenzene and a suitable catalyst.

    Carboxylation: The final step involves the carboxylation of the quinoline ring, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler quinoline derivative with similar biological activities.

    8-Methoxyquinoline: Lacks the trifluoromethyl and carboxylic acid groups but shares the methoxy group.

    7-Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the methoxyphenyl and carboxylic acid groups.

Uniqueness

8-(3-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxyphenyl group contributes to its binding affinity and specificity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

8-(3-methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C18H12F3NO3/c1-25-12-6-2-4-10(8-12)14-15(18(19,20)21)13(17(23)24)9-11-5-3-7-22-16(11)14/h2-9H,1H3,(H,23,24)

InChI Key

DBLZGKOVZMPOGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3

Origin of Product

United States

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